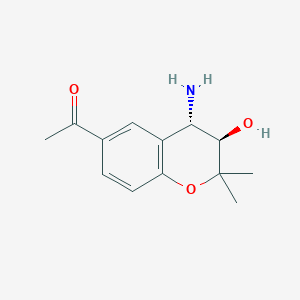

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone

Vue d'ensemble

Description

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is a complex organic compound with significant potential in various scientific fields This compound features a chroman ring system, which is a structural motif found in many biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone typically involves multi-step organic synthesis. A common approach includes the following steps:

Formation of the Chroman Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of Amino and Hydroxy Groups: Functionalization of the chroman ring to introduce amino and hydroxy groups can be done using selective reduction and substitution reactions.

Final Assembly: The ethanone moiety is introduced in the final step, often through acylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines or other derivatives.

Substitution: Both the amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in electrostatic interactions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparaison Avec Des Composés Similaires

- 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)methanol

- 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)propane

Uniqueness: 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone is unique due to its specific combination of functional groups and the chroman ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a compound of interest for further study and development.

Activité Biologique

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone, also known by its CAS number 175133-79-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17NO3

- Molar Mass : 235.281 g/mol

- Physical State : Pale yellow solid

- Solubility : Soluble in organic solvents like ethanol and dichloromethane .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The compound's chroman structure is known for its antioxidant properties and potential role in modulating enzyme activities related to cancer and inflammation.

Antioxidant Activity

Research indicates that compounds with chroman structures exhibit significant antioxidant properties. The hydroxyl group in the chroman moiety can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress-related damage in cells .

Antiproliferative Effects

Studies have shown that derivatives of chroman compounds can inhibit the proliferation of various cancer cell lines. For instance, certain structural modifications have led to enhanced antiproliferative activity against human tumor xenografts in preclinical models. The IC50 values for these compounds often range from nanomolar to micromolar concentrations .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, certain studies have reported that related compounds inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth .

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of chroman derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value reported at approximately 0.5 µM for one of the tested cell lines. This suggests a potent activity that warrants further investigation into its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of chroman derivatives, including this compound. The study highlighted that modifications at the hydroxyl and amino groups significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability, correlating with increased antiproliferative effects .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10/h4-6,11-12,16H,14H2,1-3H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECGYOKFJFSDKI-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2N)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441783 | |

| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175133-79-6 | |

| Record name | 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.